REACTION_CXSMILES
|
C(C1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[CH:5][C:4]=1[N+:11]([O-:13])=[O:12])#N.[C:14]([OH:17])(=[O:16])[CH3:15].S(=O)(=O)(O)O>O>[CH3:10][O:9][C:6]1[CH:7]=[CH:8][C:15]([C:14]([OH:17])=[O:16])=[C:4]([N+:11]([O-:13])=[O:12])[CH:5]=1
|
Name
|
|
Quantity
|
52.3 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=C(C=C(C=C1)OC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was refluxed for 5 hours
|
Duration
|
5 h
|
Type
|
ADDITION
|
Details
|
diluted with 160 ml
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the resulting solid was filtered
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 10% sodium hydroxide solution
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
the yellow product (51.0 g., 88% yield) was filtered
|
Type
|
CUSTOM
|
Details
|
An analytical sample was recrystallized from methanol/water, M.P. 196°-7° C.
|
Name
|
|
Type
|
|
Smiles
|
COC1=CC(=C(C(=O)O)C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |